Tripropoxyarsine
Description
Tripropoxyarsine (C₉H₂₁AsO₃) is an organoarsenic compound featuring an arsenic atom bonded to three propoxy groups (-OCH₂CH₂CH₃). It belongs to the class of trialkyl arsines, which are characterized by their use in organic synthesis, catalysis, and materials science. Key properties include:
- Molecular Weight: 228.18 g/mol
- Boiling Point: ~250–270°C (estimated)
- Solubility: Likely soluble in nonpolar solvents (e.g., toluene, ethers).
Properties
CAS No. |
15606-91-4 |
|---|---|
Molecular Formula |
C9H21AsO3 |
Molecular Weight |
252.18 g/mol |
IUPAC Name |
tripropyl arsorite |
InChI |
InChI=1S/C9H21AsO3/c1-4-7-11-10(12-8-5-2)13-9-6-3/h4-9H2,1-3H3 |
InChI Key |
BATFUWDLGDPNDC-UHFFFAOYSA-N |
SMILES |
CCCO[As](OCCC)OCCC |
Canonical SMILES |
CCCO[As](OCCC)OCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
| Compound | Formula | Substituents | Key Applications | Toxicity (LD₅₀, rat oral) |
|---|---|---|---|---|
| Tripropoxyarsine | C₉H₂₁AsO₃ | Three propoxy | Catalyst precursor, ligand | Not reported |
| Trimethoxyarsine | C₃H₉AsO₃ | Three methoxy | Semiconductor doping agent | 120 mg/kg |
| Triphenylarsine | C₁₈H₁₅As | Three phenyl | Ligand in coordination chemistry | 50 mg/kg |
| Triethylarsine | C₆H₁₅As | Three ethyl | Organic synthesis | 10 mg/kg |
Key Differences
Reactivity :
- This compound’s bulky propoxy groups reduce nucleophilic reactivity compared to smaller analogs like trimethoxyarsine.
- Triphenylarsine’s aromatic substituents enhance stability but limit solubility in polar solvents.
Thermal Stability :
- Trialkyl arsines with shorter chains (e.g., triethylarsine) decompose at lower temperatures (<200°C) compared to this compound.
Environmental Impact :
- Longer alkoxy chains (e.g., propoxy) may reduce volatility but increase persistence in aquatic systems compared to methoxy derivatives.
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